1-(3-Amino-6-fluoropyridin-2-YL)ethanone
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Overview
Description
1-(3-Amino-6-fluoropyridin-2-YL)ethanone is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-6-fluoropyridin-2-YL)ethanone typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is replaced by a fluorine atom using diazonium salts and fluoroboric acid . Another method involves the direct fluorination of pyridine using selective fluorinating agents .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of high-pressure and high-temperature conditions can improve the yield and selectivity of the desired fluorinated product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-6-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
1-(3-Amino-6-fluoropyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-fluoropyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(6-Fluoropyridin-2-yl)ethanone
- 1-(6-Fluoropyridin-3-yl)ethanone
Uniqueness: 1-(3-Amino-6-fluoropyridin-2-YL)ethanone is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic properties, making it a valuable compound for various applications. The amino group enhances its reactivity in substitution reactions, while the fluorine atom provides stability and influences its biological activity .
Properties
Molecular Formula |
C7H7FN2O |
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Molecular Weight |
154.14 g/mol |
IUPAC Name |
1-(3-amino-6-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3 |
InChI Key |
IYJBNFNYXKMEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)F)N |
Origin of Product |
United States |
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